SAR7334

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SAR7334は、一過性受容体電位カノニカル6(TRPC6)イオンチャネルの強力かつ特異的な阻害剤です。 この化合物は、肺高血圧、巣状糸球体硬化症、虚血再灌流誘発性肺水腫など、さまざまな生理学的および病理学的プロセスに関与するTRPC6チャネルを介したカルシウム流入を阻害する能力について、広く研究されてきました .

作用機序

SAR7334は、TRPC6イオンチャネルを選択的に阻害することにより効果を発揮し、それにより細胞へのカルシウム流入を遮断します。この阻害は、さまざまな細胞機能に不可欠なカルシウム依存性シグナル伝達経路を混乱させます。 This compoundの分子標的は、TRPC6チャネルそのものと、その活性化を防ぐためにチャネル上の特定の部位への結合を含みます .

類似化合物の比較

類似化合物: this compoundに類似する化合物には、Pico145、Pyr10、TRPC6-PAM-C20などの他のTRPC6阻害剤があります。 これらの化合物もTRPC6チャネルを標的とする場合がありますが、その効力、選択性、薬物動態特性は異なる場合があります .

This compoundのユニークさ: this compoundは、TRPC6チャネルに対するその高い効力と選択性、7.9ナノモルという阻害濃度(IC50)のためにユニークです。これは、研究目的で使用可能な最も効果的なTRPC6阻害剤の1つです。 さらに、this compoundは、長期研究にとって有利な、慢性経口投与に適していることが示されています .

生化学分析

Biochemical Properties

SAR7334 inhibits TRPC6, TRPC3, and TRPC7-mediated Ca2+ influx into cells with IC50 values of 9.5, 282, and 226 nM, respectively . It exhibits no significant activity at TRPC4 and TRPC5 channels . The compound blocks TRPC6 currents with an IC50 of 7.9 nM .

Cellular Effects

This compound has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in the isolated perfused mouse lung . It also inhibits the release of cytokines IL-6 and IL-8 induced by O3 or H2O2 in 16HBE cells (human bronchial epithelial cell line) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting TRPC6 currents . It blocks the calcium influx mediated by TRPC6, thereby affecting the downstream signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been shown to suppress TRPC6-dependent acute HPV in isolated perfused lungs from mice

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in sino-aortic denervated rats, the systolic and diastolic blood pressure variability increase were dose-dependently attenuated after TRPC6 inhibition with this compound .

Metabolic Pathways

Given its role as a TRPC6 inhibitor, it likely interacts with enzymes or cofactors involved in calcium signaling pathways .

Subcellular Localization

Given its role as a TRPC6 inhibitor, it is likely to be localized in areas where TRPC6 channels are present

準備方法

合成経路と反応条件: SAR7334の合成は、市販の出発物質から始まる複数の段階を伴います。 反応条件は通常、テトラヒドロフランなどの有機溶媒と、水素化ナトリウムやパラジウム触媒などの試薬の使用を伴います .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度のために最適化されており、研究開発の目的のために化合物が必要な仕様を満たすことを保証するために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術がしばしば使用されます .

化学反応の分析

反応の種類: SAR7334は、アミノピペリジンやクロロベンゾニトリルなどの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、水素化ナトリウムなどの塩基、炭素担持パラジウムなどの触媒があります。 反応は、望ましくない副反応を防ぐために、通常、不活性雰囲気下で行われます .

主な生成物: this compoundを含む反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、置換反応は、官能基が修飾されたさまざまな誘導体の形成につながる可能性があり、酸化反応と還元反応は、化合物の酸化状態を変える可能性があります .

科学研究の応用

This compoundは、化学、生物学、医学の分野において、幅広い科学研究の応用範囲を持っています。化学では、TRPC6チャネルの機能とその細胞シグナル伝達経路における役割を研究するためのツール化合物として使用されます。 生物学では、this compoundは、さまざまな組織や器官におけるTRPC6チャネルの生理学的および病理学的役割を調査するために使用されます .

医学では、this compoundは、肺高血圧や巣状糸球体硬化症などのTRPC6機能不全に関連する疾患の治療における潜在的な治療応用を示しています。 さらに、TRPC6阻害剤の有効性と安全性について、潜在的な薬物候補として前臨床試験で使用されます .

科学的研究の応用

Background and Mechanism of Action

TRPC6 channels are implicated in several conditions, including pulmonary hypertension, focal segmental glomerulosclerosis, and ischemia-reperfusion-induced lung edema. SAR7334 has been characterized as an effective inhibitor of TRPC6, with an inhibitory concentration (IC50) of approximately 7.9 nM, making it one of the most potent TRPC6 inhibitors available . The compound also inhibits TRPC3 and TRPC7 channels, albeit with higher IC50 values (282 nM and 226 nM, respectively).

Key Findings:

- Inhibition Profile: this compound effectively blocks calcium influx through TRPC6 channels.

- Pharmacokinetics: Studies indicate that this compound is suitable for chronic oral administration, which is beneficial for long-term therapeutic applications .

- Physiological Effects: In isolated perfused mouse lungs, this compound has been shown to suppress acute hypoxic pulmonary vasoconstriction (HPV), indicating its potential in managing pulmonary vascular conditions .

Scientific Research Applications

This compound is utilized across various fields of research:

-

Pharmacological Studies:

- Investigating the role of TRPC6 in cellular signaling pathways.

- Assessing the therapeutic potential of TRPC6 inhibitors in diseases like pulmonary hypertension.

-

Preclinical Research:

- Evaluating the efficacy and safety of TRPC6 inhibitors as potential drug candidates.

- Conducting pharmacokinetic studies to optimize dosing regimens for chronic administration.

-

Biochemical Analysis:

- Analyzing calcium signaling pathways influenced by TRPC6 activity.

- Exploring the molecular mechanisms by which this compound exerts its effects on cellular function.

Case Study 1: Pulmonary Hypertension

In a study conducted on isolated perfused mouse lungs, this compound was administered to assess its effects on HPV. The results indicated that this compound significantly reduced the increase in pulmonary arterial pressure during hypoxic conditions, demonstrating its potential as a therapeutic agent for pulmonary hypertension .

Case Study 2: Focal Segmental Glomerulosclerosis

Research has suggested that dysregulation of TRPC6 channels contributes to focal segmental glomerulosclerosis. This compound's ability to inhibit TRPC6 may provide a novel approach to managing this condition by restoring normal calcium signaling pathways in renal cells .

Inhibition Profile of this compound

| Ion Channel | IC50 (nM) | Effect |

|---|---|---|

| TRPC6 | 7.9 | Inhibition of Ca²⁺ influx |

| TRPC3 | 282 | Inhibition of Ca²⁺ influx |

| TRPC7 | 226 | Inhibition of Ca²⁺ influx |

| TRPC4 | >1000 | No effect |

| TRPC5 | >1000 | No effect |

Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Chronic Oral Administration | Suitable |

| Mean Arterial Pressure Change | No significant change |

類似化合物との比較

Similar Compounds: Similar compounds to SAR7334 include other TRPC6 inhibitors like Pico145, Pyr10, and TRPC6-PAM-C20. These compounds also target TRPC6 channels but may differ in their potency, selectivity, and pharmacokinetic properties .

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for TRPC6 channels, with an inhibitory concentration (IC50) of 7.9 nanomolar. This makes it one of the most effective TRPC6 inhibitors available for research purposes. Additionally, this compound has been shown to be suitable for chronic oral administration, which is advantageous for long-term studies .

生物活性

SAR7334 is a potent inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, which has garnered attention for its role in various pathologies, including renal diseases and pulmonary hypertension. This article delves into the biological activity of this compound, highlighting its pharmacological characteristics, mechanisms of action, and implications for therapeutic applications.

Overview of TRPC6 and this compound

TRPC6 Channels : TRPC6 is a non-selective cation channel involved in calcium signaling pathways. Its activation is linked to numerous physiological processes and pathological conditions such as focal segmental glomerulosclerosis and ischemia-reperfusion injury. Given its significance, TRPC6 represents a promising target for drug development.

This compound : Discovered as a selective inhibitor of TRPC6, this compound has shown high potency with an IC50 of 9.5 nM for TRPC6, while exhibiting weaker inhibition on TRPC3 and TRPC7 (IC50s of 226 nM and 282 nM, respectively) . Notably, it does not significantly affect TRPC4 or TRPC5 channels, making it a valuable tool for studying the specific roles of TRPC6 in cellular signaling.

This compound's primary mechanism involves the inhibition of calcium influx through TRPC6 channels. This inhibition has been shown to affect various signaling pathways:

- Calcium Signaling : this compound effectively prevents the calcium influx induced by oxidative stress in renal proximal tubular cells (PTC), which is crucial for cell survival under stress conditions .

- Autophagy Regulation : The compound enhances autophagic flux in PTC, indicating a protective role against oxidative stress-induced apoptosis. Studies demonstrate that treatment with this compound leads to increased levels of LC3-II, a marker for autophagy .

- Impact on Signaling Pathways : this compound inhibits pathways such as PI3K/Akt/mTOR and ERK1/2 that are involved in cell survival and apoptosis. By blocking TRPC6-mediated Ca²⁺ influx, this compound alters these pathways, promoting autophagy and reducing cell death under stress conditions .

Pharmacological Characterization

The pharmacological profile of this compound has been extensively characterized:

- In Vitro Studies : In whole-cell patch-clamp experiments, this compound demonstrated an IC50 of 7.9 nM against TRPC6 currents. This confirms its high potency as a selective inhibitor .

- In Vivo Studies : Initial studies indicate that this compound does not significantly alter mean arterial pressure in spontaneously hypertensive rats, suggesting that it may not have major cardiovascular side effects . Furthermore, it effectively suppresses acute hypoxic pulmonary vasoconstriction in isolated mouse lungs .

Study 1: Autophagy and Apoptosis in Renal Cells

A study investigated the effects of this compound on H₂O₂-induced oxidative stress in primary PTCs. Results showed that treatment with this compound increased autophagic flux and reduced apoptosis markers such as caspase-3 activation. This suggests that inhibiting TRPC6 can protect renal cells from oxidative damage by enhancing autophagic processes .

Study 2: Hypoxic Pulmonary Vasoconstriction

In isolated perfused lungs from mice, this compound was shown to inhibit TRPC6-dependent acute hypoxic pulmonary vasoconstriction. This finding supports the potential therapeutic application of this compound in treating pulmonary hypertension by modulating vascular responses to hypoxia .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Target Channel | TRPC6 |

| IC50 (TRPC6) | 9.5 nM |

| IC50 (TRPC3) | 282 nM |

| IC50 (TRPC7) | 226 nM |

| Effect on Autophagy | Increases autophagic flux |

| Effect on Apoptosis | Reduces apoptosis markers |

| Impact on Blood Pressure | No significant change in SHR |

| Therapeutic Implications | Potential treatment for renal diseases and pulmonary hypertension |

特性

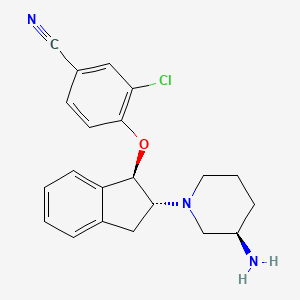

IUPAC Name |

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKRLNQEXBPQGQ-OZOXKJRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。